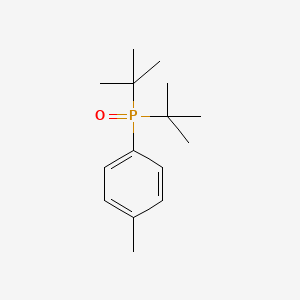
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- is an organophosphorus compound with the molecular formula C14H23OP. This compound is characterized by the presence of a phosphine oxide group bonded to two tert-butyl groups and a 4-methylphenyl group. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- typically involves the reaction of tert-butylphosphine with 4-methylphenyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using hydrogen peroxide or a similar oxidizing agent to yield the desired phosphine oxide compound.
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing the risk of side reactions.
化学反应分析
Types of Reactions
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The tert-butyl and 4-methylphenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine.
科学研究应用
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a stabilizer in polymer formulations.
作用机制
The mechanism by which phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
相似化合物的比较
Phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- can be compared with other similar compounds, such as:
Phosphine oxide, bis(1,1-dimethylethyl)-: This compound lacks the 4-methylphenyl group, resulting in different chemical properties and reactivity.
Phosphine oxide, (1R)-[1,1’-binaphthalene]-2,2’-diylbis[bis(4-methylphenyl)-: This compound has a more complex structure with additional aromatic rings, leading to different applications and interactions.
The uniqueness of phosphine oxide, bis(1,1-dimethylethyl)(4-methylphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
55454-48-3 |
|---|---|
分子式 |
C15H25OP |
分子量 |
252.33 g/mol |
IUPAC 名称 |
1-ditert-butylphosphoryl-4-methylbenzene |
InChI |
InChI=1S/C15H25OP/c1-12-8-10-13(11-9-12)17(16,14(2,3)4)15(5,6)7/h8-11H,1-7H3 |
InChI 键 |
ARBMYRXRZTZTAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)P(=O)(C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


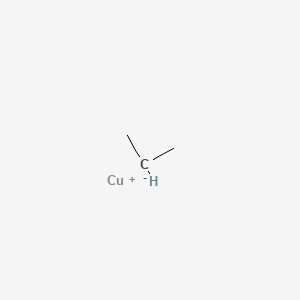
![Acetic acid, [[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14634107.png)
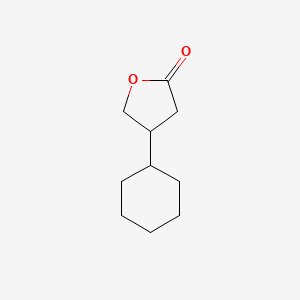
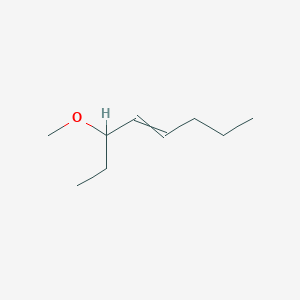
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
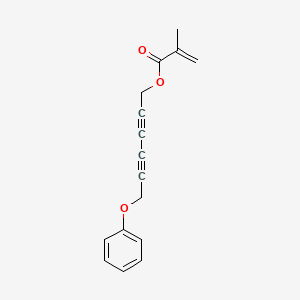
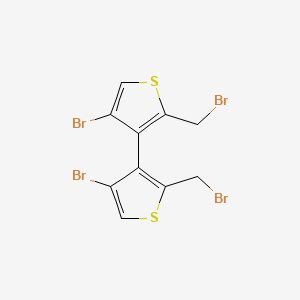
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)


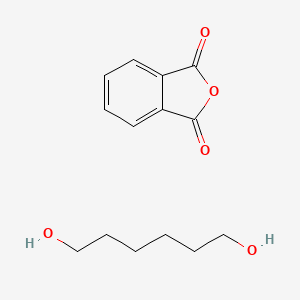
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
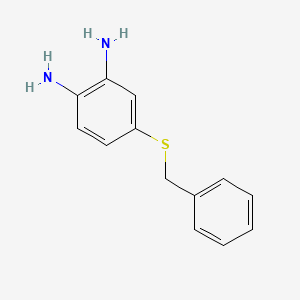
![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
